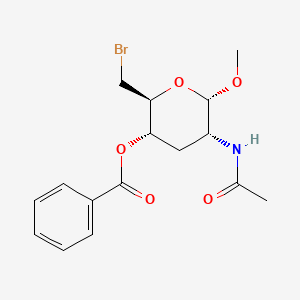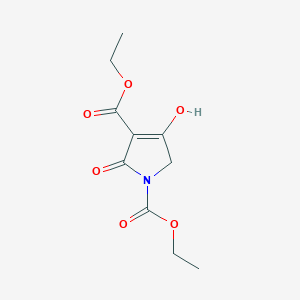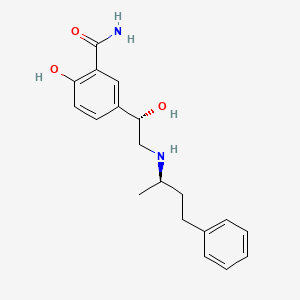
Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, an acetylamino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate typically involves multiple steps. One common approach is the multistep synthesis method, which includes the following steps :
Nitration: Introduction of a nitro group to the aromatic ring.
Bromination: Addition of a bromine atom to the compound.
Acetylation: Introduction of an acetyl group to form the acetylamino derivative.
Esterification: Formation of the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. This method allows for high conversion rates and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate undergoes various chemical reactions, including:
Oxidation: Conversion of the acetylamino group to other functional groups.
Reduction: Reduction of the bromine atom to form different derivatives.
Substitution: Replacement of the bromine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as hydrogen gas (H2) with palladium on carbon (Pd/C) for reduction reactions.
Nucleophiles: Such as sodium methoxide (NaOCH3) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dehalogenated derivatives .
Scientific Research Applications
Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate include:
Methyl 4-(Acetylamino)benzoate: Shares the acetylamino and benzoate groups but lacks the bromine atom.
Ethyl 4-(Acetylamino)benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
The presence of the bromine atom, in particular, allows for specific reactivity that is not observed in similar compounds .
Properties
Molecular Formula |
C16H20BrNO5 |
|---|---|
Molecular Weight |
386.24 g/mol |
IUPAC Name |
[(2S,3S,5R,6S)-5-acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C16H20BrNO5/c1-10(19)18-12-8-13(14(9-17)23-16(12)21-2)22-15(20)11-6-4-3-5-7-11/h3-7,12-14,16H,8-9H2,1-2H3,(H,18,19)/t12-,13+,14-,16+/m1/s1 |
InChI Key |
RRLODVPZWJDOPT-CTASWTNQSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@@H]([C@H](O[C@@H]1OC)CBr)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1CC(C(OC1OC)CBr)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)

![(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13411910.png)
![[(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol](/img/structure/B13411912.png)

![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)

![4-[4-[(3,5-dichlorophenyl)carbamoylamino]-2-(2H-tetrazol-5-yl)phenyl]-N,N-dimethylbenzamide](/img/structure/B13411943.png)


